7-O-(Triethylsilyl)-10-deacetyl Baccatin III

Taxane Semisynthesis Regioselective Protection Silyl Ether Chemistry

Taxane semisynthesis requires selective C7-OH protection of 10-DAB III; improper protecting groups cause premature cleavage and low yields. 7-O-(Triethylsilyl)-10-deacetyl Baccatin III solves this with the TES group, delivering 85% silylation yield and stability during C10 acetylation and side-chain coupling. • 85% conversion yield with high C7 regioselectivity vs. TMS/TBS alternatives • Direct starting material for Holton β-lactam process (USP 6,768,012) • Supplied as Docetaxel Impurity 11 reference standard for ANDA QC

Molecular Formula C35H50O10Si
Molecular Weight 658.8 g/mol
CAS No. 115437-18-8
Cat. No. B040433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-(Triethylsilyl)-10-deacetyl Baccatin III
CAS115437-18-8
Molecular FormulaC35H50O10Si
Molecular Weight658.8 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C
InChIInChI=1S/C35H50O10Si/c1-9-46(10-2,11-3)45-24-17-25-34(19-42-25,44-21(5)36)28-30(43-31(40)22-15-13-12-14-16-22)35(41)18-23(37)20(4)26(32(35,6)7)27(38)29(39)33(24,28)8/h12-16,23-25,27-28,30,37-38,41H,9-11,17-19H2,1-8H3/t23-,24-,25+,27+,28-,30-,33+,34-,35+/m0/s1
InChIKeyHWHJTOVPIRHJCM-NIWDXWTNSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-(Triethylsilyl)-10-deacetyl Baccatin III: Product Overview


7-O-(Triethylsilyl)-10-deacetyl Baccatin III (CAS 115437-18-8), also referred to as 10-deacetyl-7-triethylsilylbaccatin III, is a semisynthetic taxane derivative in which the C7 hydroxyl group of 10-deacetylbaccatin III (10-DAB III) is selectively protected with a triethylsilyl (TES) ether [1]. This compound serves as a critical intermediate in the industrial-scale semisynthesis of the anticancer agents paclitaxel (Taxol) and docetaxel (Taxotere) [2]. The TES group provides a combination of hydrolytic stability under subsequent reaction conditions and facile removal under mild acidic conditions, enabling orthogonal protection strategies essential for selective functionalization of the baccatin core [3].

1
C7-protected intermediate for taxane semisynthesis
2
Enables orthogonal protection strategy for sequential C10, C13 functionalization
3
Compatible with β-lactam and oxazinone side-chain coupling routes

7-O-(Triethylsilyl)-10-deacetyl Baccatin III: Substitution Limitations


The C7 hydroxyl of 10-deacetylbaccatin III exhibits the highest relative reactivity among the four hydroxyl groups (C7 > C10 > C13 > C1) [1], necessitating its protection prior to any subsequent functionalization of the taxane core. However, the choice of protecting group at C7 critically determines the efficiency, yield, and purity of downstream transformations. The triethylsilyl (TES) group in 7-O-(Triethylsilyl)-10-deacetyl Baccatin III provides a specific balance of steric bulk and electronic properties that cannot be replicated by other silyl groups (e.g., trimethylsilyl, TMS; tert-butyldimethylsilyl, TBS) or alternative protecting groups (e.g., TROC, CBZ, Boc) [2]. TES protection enables approximately 85% conversion yield during initial silylation and maintains stability under the acylation and esterification conditions required for side-chain attachment, whereas other protecting groups may exhibit premature cleavage, lower selectivity, or necessitate harsher deprotection conditions that compromise the acid-sensitive taxane core [3].

Regioselectivity mismatch
TMS and TBS analogs may generate C7/C10 silylated mixtures, altering intermediate purity and downstream impurity profile.
Stability and cleavage differences
TROC, CBZ, and Boc groups require harsher deprotection conditions that can compromise the acid-sensitive taxane core and increase epimerization risk.
Process yield variability
Alternative protecting groups may exhibit lower step yields and higher premature cleavage rates, shifting cost and impurity control profiles.

7-O-(Triethylsilyl)-10-deacetyl Baccatin III: Comparative Evidence


Regioselective C7 Silylation

In the selective protection of 10-deacetylbaccatin III, triethylsilyl chloride (TES-Cl) achieves exclusive silylation at the C7 hydroxyl group with no detectable C10 silylation under standard conditions, whereas trimethylsilyl chloride (TMS-Cl) yields a mixture of C7 and C10 silylated products and tert-butyldimethylsilyl chloride (TBS-Cl) exhibits insufficient reactivity to protect the C7 hydroxyl within practical reaction times [1].

C7 Regioselectivity
Head-to-head
TES: Exclusive C7 silylation
TMS: C7/C10 mixture
TBS: No reaction
Supports procurement of a single-isomer intermediate, avoiding regioisomeric purification.
Standard silylation conditions; TMS and TBS underperform.
Taxane Semisynthesis Regioselective Protection Silyl Ether Chemistry

High Isolated Yield of TES Protection

The synthesis of 7-O-(triethylsilyl)-10-deacetyl baccatin III proceeds with an isolated yield of 85% when 10-DAB III is treated with triethylsilyl chloride in pyridine, as documented in both seminal literature and multiple patent disclosures [1][2]. In contrast, alternative C7 protection strategies exhibit lower yields: TROC protection yields 70–75% [3], CBZ protection yields 60–70% [4], and Boc protection yields less than 50% [5].

TES Protection Yield
Cross-study context
85% isolated yield
Supports process throughput assessment and material efficiency evaluation.
TROC 70–75%, CBZ 60–70%, Boc
C10 Acetylation Stability
Head-to-head
TES: 0% premature cleavage; 85% 10-acetyl product
TMS: up to 40% premature cleavage
Supports process impurity control during C10 acetylation step.
Acetic anhydride/pyridine conditions; TROC requires strict anhydrous handling per literature.
Deprotection Kinetics
Head-to-head
>99% cleavage in 30 min, 0°C
Supports stereochemical integrity during final deprotection.
TBS requires >4 h or elevated temperature, with reported epimerization risk.
Cabazitaxel Precursor Yield
Class-level
TES: 82% isolated yield (C10 methylation)
TMS/TBS: 50–60% estimated
Supports cost-model evaluation for cabazitaxel intermediate synthesis.
Patent data; class-level inference from side-reaction rates.
Process Chemistry Yield Optimization Taxane Protection

Stability of TES Group During C10 Acetylation

When 7-O-(triethylsilyl)-10-deacetyl baccatin III is subjected to C10 acetylation using acetic anhydride, the TES protecting group remains intact, and the subsequent step yields 85% of the 10-acetyl derivative [1]. In contrast, TMS-protected intermediates undergo up to 40% premature desilylation under identical acylation conditions [2], and TROC-protected intermediates require more stringent anhydrous conditions to avoid hydrolysis [3].

C10 Acetylation Stability
Head-to-head
TES: 0% premature cleavage; 85% 10-acetyl product
TMS: up to 40% premature cleavage
Supports process impurity control during C10 acetylation step.
Acetic anhydride/pyridine conditions; TROC requires strict anhydrous handling per literature.
Orthogonal Protection Process Robustness Taxane Derivatization

Facile TES Deprotection

The triethylsilyl protecting group in 7-O-(triethylsilyl)-10-deacetyl baccatin III is quantitatively removed under mild conditions (HF·pyridine, 0°C, 30 minutes) to yield the deprotected taxane [1]. Under identical conditions, the TBS group exhibits only 20% cleavage after 30 minutes and requires extended reaction times (>4 hours) or more forcing conditions (HF·pyridine, room temperature) that risk epimerization at the C7 position [2].

Deprotection Kinetics
Head-to-head
>99% cleavage in 30 min, 0°C
Supports stereochemical integrity during final deprotection.
TBS requires >4 h or elevated temperature, with reported epimerization risk.
Deprotection Kinetics Acid-Labile Protecting Groups Taxane Final Assembly

Industrial Utility in Cabazitaxel Synthesis

7-(Triethylsilyl)-10-deacetyl baccatin III serves as the key intermediate in a patented process for the synthesis of 10-deacetyl-10-methyl-7-triethylsilyl baccatin III, a precursor to cabazitaxel, achieving an isolated yield of 82% for the methylation step [1]. This yield is 20–30% higher than analogous transformations using TMS- or TBS-protected 10-DAB derivatives, which suffer from competitive O-alkylation at C13 or premature deprotection [2].

Cabazitaxel Precursor Yield
Class-level
TES: 82% isolated yield (C10 methylation)
TMS/TBS: 50–60% estimated
Supports cost-model evaluation for cabazitaxel intermediate synthesis.
Patent data; class-level inference from side-reaction rates.
Cabazitaxel Synthesis Process Scale-Up Second-Generation Taxanes

7-O-(Triethylsilyl)-10-deacetyl Baccatin III: Application Scenarios


Industrial-Scale Paclitaxel Semisynthesis

For manufacturers of paclitaxel API, 7-O-(triethylsilyl)-10-deacetyl baccatin III represents the optimal C7-protected intermediate due to its 85% synthesis yield and stability during subsequent C10 acetylation [1]. The compound is the direct starting material for the Holton β-lactam coupling process described in U.S. Patent 6,768,012, which remains a cornerstone of commercial paclitaxel production [2].

Cabazitaxel Precursor Manufacturing

The compound is specifically utilized in the patented synthesis of 10-deacetyl-10-methyl-7-triethylsilyl baccatin III, achieving an 82% yield in the methylation step that is 20–30% higher than alternative silyl-protected derivatives [3]. This yield advantage is critical for cost-effective cabazitaxel production.

Docetaxel Impurity 11 Reference Standard

7-O-(Triethylsilyl)-10-deacetyl baccatin III is classified as Docetaxel Impurity 11 and is supplied as a certified reference standard with detailed characterization data compliant with regulatory guidelines [4]. It is essential for analytical method development, method validation, and quality control in ANDA submissions for generic docetaxel.

Second-Generation Taxoid Discovery

Research groups developing novel taxoid derivatives use this intermediate as a platform for selective functionalization at C10, C13, or other positions, as demonstrated in the synthesis of advanced second-generation taxoids like SB-T-1213 [5]. The orthogonal protection provided by the TES group enables sequential derivatization not possible with less selective protecting groups.

Application
Selection Property
Validation Focus
Paclitaxel semisynthesis
C7-TES protected intermediate for β-lactam coupling
Process yield consistency, impurity profile control
Cabazitaxel precursor synthesis
C7-protected intermediate enabling C10 methylation
Methylation yield optimization, side-reaction monitoring
Docetaxel impurity reference standard
Certified reference material for Docetaxel Impurity 11
Analytical method validation, ANDA submission support
Novel taxoid discovery
Orthogonal C7 protection for sequential derivatization
Selective functionalization feasibility, structure-activity exploration

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